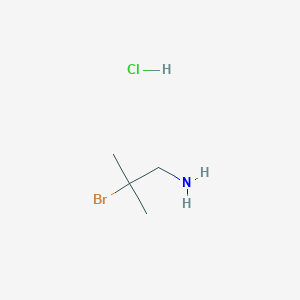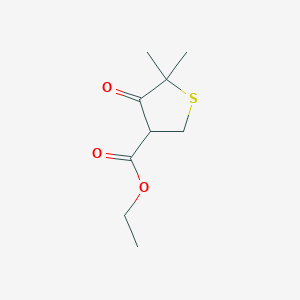
4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in the field of medicinal chemistry. The presence of the heptadecyl chain in this compound adds to its hydrophobic character, which can influence its interaction with biological membranes and its overall bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of heptadecyl-substituted hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Used in the development of corrosion inhibitors and as a ligand in coordination chemistry
Mécanisme D'action
The mechanism of action of 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its functional groups. The thiol group can form covalent bonds with metal ions or proteins, while the amino group can participate in hydrogen bonding. The triazole ring can interact with various enzymes and receptors, influencing their activity. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a heptadecyl chain.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, which can influence its electronic properties and biological activity
Uniqueness
The heptadecyl chain in 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol imparts unique hydrophobic properties, which can enhance its interaction with lipid membranes and its overall bioavailability. This makes it distinct from other triazole derivatives with shorter or more polar substituents.
Propriétés
Numéro CAS |
23455-87-0 |
|---|---|
Formule moléculaire |
C19H38N4S |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
4-amino-3-heptadecyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H38N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19(24)23(18)20/h2-17,20H2,1H3,(H,22,24) |
Clé InChI |
XBINDEBBUSHZTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NNC(=S)N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)



![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)





